4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic organic compound featuring a fused [1,2,4]triazolo[4,3-a]quinazoline core. This structure is substituted with an allyl group at position 4, a sec-butyl carboxamide at position 8, and a 2-(isopropylamino)-2-oxoethyl moiety at position 2.
Properties
IUPAC Name |
N-butan-2-yl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-6-10-26-20(31)16-9-8-15(19(30)24-14(5)7-2)11-17(16)28-21(26)25-27(22(28)32)12-18(29)23-13(3)4/h6,8-9,11,13-14H,1,7,10,12H2,2-5H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEMZHWXRCEABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Position 4 : Allyl and diisobutyl substituents influence steric bulk and lipophilicity. The allyl group may offer reactivity for further functionalization (e.g., via thiol-ene chemistry), whereas diisobutyl groups in increase hydrophobicity.
- Position 8 : The sec-butyl carboxamide in the target compound balances solubility and membrane permeability, contrasting with the diisobutyl carboxamide in , which may reduce aqueous solubility.
Physicochemical Properties and Spectral Data
- Melting Points: Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit melting points of 243–245°C . Triazoloquinazolines, with their fused aromatic systems, likely have higher melting points due to stronger intermolecular interactions.
- Spectral Signatures: IR: Carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and N-H bends (amide) near 3300 cm⁻¹ are expected across all analogues . NMR: The target compound’s isopropylamino group would show split signals for CH(CH₃)₂ in ¹H NMR (δ ~1.2–1.4 ppm) and a carbonyl carbon near 170 ppm in ¹³C NMR, distinct from the aromatic signals in or the chlorobenzyl protons in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
